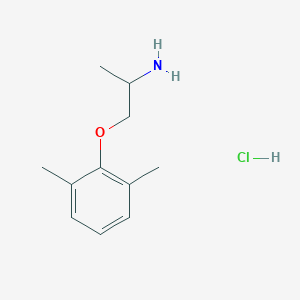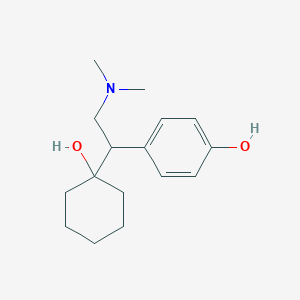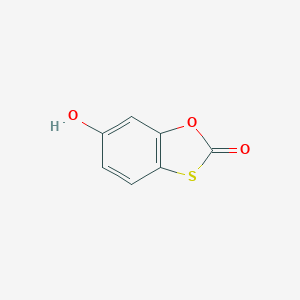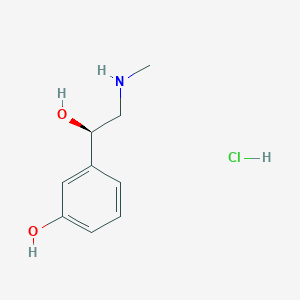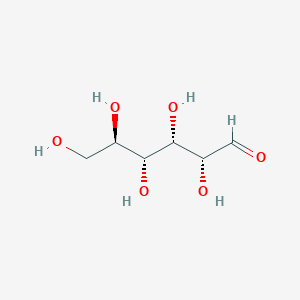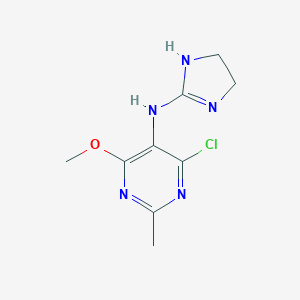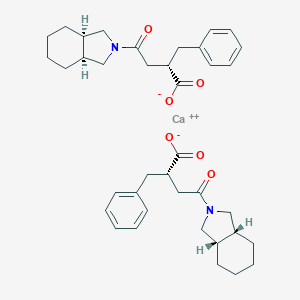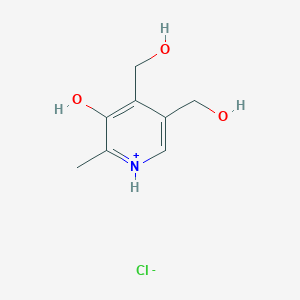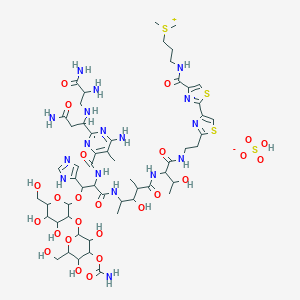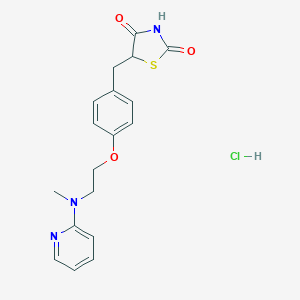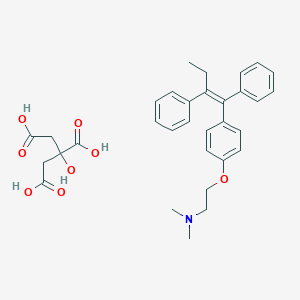
Tamoxifencitrat
Übersicht
Beschreibung
Tamoxifen citrate is a selective estrogen receptor modulator widely used in the treatment and prevention of breast cancer. It is particularly effective against estrogen receptor-positive breast cancers. Tamoxifen citrate works by binding to estrogen receptors, thereby inhibiting the proliferative actions of estrogen on mammary epithelium .
Wissenschaftliche Forschungsanwendungen
Tamoxifencitrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
- Chemie: Wird als Modellverbindung für die Untersuchung von selektiven Östrogenrezeptormodulatoren verwendet.
- Biologie: Wird in der Forschung zu Östrogenrezeptor-Signalwegen eingesetzt.
- Medizin: Weit verbreitet in klinischen Studien zur Behandlung und Vorbeugung von Brustkrebs.
- Industrie: Wird bei der Formulierung verschiedener pharmazeutischer Produkte verwendet .
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Bindung von Östrogen an seinen Rezeptor kompetitiv hemmt. Diese Hemmung führt zu einer Abnahme des Tumorwachstumsfaktors Alpha und des Insulin-ähnlichen Wachstumsfaktors 1 sowie zu einer Erhöhung des Sexualhormon-bindenden Globulins. Diese Veränderungen führen zu einer verringerten DNA-Polymerase-Aktivität, einer beeinträchtigten Thymidin-Verwertung und einer Blockade der Östradiol-Aufnahme, was letztendlich das Wachstum von östrogenrezeptor-positiven Brustkrebszellen hemmt .
Ähnliche Verbindungen:
- Raloxifen: Ein weiterer selektiver Östrogenrezeptormodulator, der zur Behandlung von Osteoporose und zur Vorbeugung von Brustkrebs eingesetzt wird.
- Toremifen: Ähnlich wie Tamoxifen, wird zur Behandlung von Brustkrebs eingesetzt.
- Fulvestrant: Ein Östrogenrezeptor-Antagonist, der bei hormonrezeptor-positivem metastasiertem Brustkrebs eingesetzt wird .
Einzigartigkeit: this compound ist einzigartig aufgrund seiner Doppelfunktion als sowohl Östrogenrezeptor-Antagonist im Brustgewebe als auch als Agonist in anderen Geweben wie dem Endometrium. Diese Doppelfunktion macht es besonders wirksam in der Behandlung und Vorbeugung von Brustkrebs .
Wirkmechanismus
Target of Action
Tamoxifen citrate primarily targets the estrogen receptors present in many breast cancer cells . It is used to treat estrogen receptor-positive breast cancer, reduce the risk of invasive breast cancer following surgery, or reduce the risk of breast cancer in high-risk women .
Mode of Action
Tamoxifen citrate is a selective estrogen receptor modulator . It competes with 17β-estradiol (E2) at the receptor site and blocks the promotional role of E2 in breast cancer . It also binds to DNA after metabolic activation and initiates carcinogenesis . Tamoxifen citrate can act as an estrogen antagonist or agonist depending on the target species .
Biochemical Pathways
Tamoxifen citrate affects several biochemical pathways. It induces sustained activation of extracellular signal-regulated kinase (ERK1/2) in estrogen receptor-positive breast cancer cell lines . Tamoxifen citrate also inhibits the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors . Furthermore, tamoxifen citrate can disrupt the dynamic balance of key hormones .
Pharmacokinetics
Tamoxifen citrate undergoes extensive metabolism and is primarily excreted through the bile . The cytochrome P450 (CYP) enzymes 2C19, 2D6, and 3A5 are responsible for converting tamoxifen citrate to its active metabolites 4-hydroxy-tamoxifen (4OHtam) and 4-hydroxy-N-demethyltamoxifen (4OHNDtam, endoxifen) . Inter-individual variations in the activity of these enzymes due to polymorphisms may affect the bioavailability of tamoxifen citrate .
Result of Action
The molecular and cellular effects of tamoxifen citrate’s action include inhibition of proliferation and induction of apoptosis in breast cancer cells . Tamoxifen citrate blocks estrogen from reaching the cancer cells, thereby inhibiting cell growth . It also disrupts the hormonal balance in the body, affecting social and mating behaviors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tamoxifen citrate. For instance, tamoxifen citrate has been detected in aquatic environments, causing sexual distortion in aquatic animals by affecting their hormone balance . Moreover, the use of tamoxifen citrate is predicted to present a low risk to the environment .
Biochemische Analyse
Biochemical Properties
Tamoxifen citrate’s antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as the breast . It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .
Cellular Effects
Tamoxifen citrate inhibits the proliferation and induces apoptosis of breast cancer cells by estrogen receptor-dependent modulation of gene expression . It also has nongenomic effects, such as inducing a rapid mitochondrial death program in breast cancer cells at pharmacological concentrations .
Molecular Mechanism
Tamoxifen citrate functions as an antagonist of estrogen receptor alpha (ERα). It competes with 17β-estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer, and binds to DNA after metabolic activation to initiate carcinogenesis . It can also activate ERα36, a truncated isoform of ERα66 located on the cytoplasmic membrane of breast cancer cells, leading to the activation of MAPK, AKT, and other signaling pathways .
Temporal Effects in Laboratory Settings
Tamoxifen citrate’s effects change over time in laboratory settings. For instance, tamoxifen citrate and its metabolites exert a dual effect: at low concentrations, they inhibit cell proliferation, while at high concentrations, they exhibit cytotoxic activity .
Dosage Effects in Animal Models
The effects of tamoxifen citrate vary with different dosages in animal models. For instance, a study found that 3 mg of tamoxifen citrate administered orally for five consecutive days provides maximal reporter induction with minimal adverse effects in vivo .
Metabolic Pathways
Tamoxifen citrate is involved in several metabolic pathways. It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .
Transport and Distribution
Tamoxifen citrate is administered orally and is distributed within cells and tissues . Its distribution is influenced by its metabolic transformation into several metabolites .
Subcellular Localization
Tamoxifen citrate can localize in various subcellular compartments. For instance, tamoxifen citrate treatment can induce a rapid nuclear localization of ERK, a key protein in the MAPK signaling pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tamoxifen citrate can be synthesized through a multi-step process. The initial step involves the reaction of 1,2-diphenyl-1-buten-1-ol with 4-(2-chloroethoxy)phenol in the presence of a base to form tamoxifen. This is followed by the reaction of tamoxifen with citric acid to form tamoxifen citrate .
Industrial Production Methods: In industrial settings, tamoxifen citrate is produced by dissolving tamoxifen in an organic solvent such as dimethylformamide, followed by the addition of citric acid. The mixture is then cooled to precipitate tamoxifen citrate, which is filtered and dried .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tamoxifencitrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Tamoxifen kann oxidiert werden, um Metabolite wie N-Desmethyltamoxifen und 4-Hydroxytamoxifen zu bilden.
Reduktion: Reduktionsreaktionen können Tamoxifen in seine entsprechenden Alkohole umwandeln.
Substitution: Substitutionsreaktionen können an der phenolischen Hydroxylgruppe auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Cytochrom-P450-Enzyme.
Reduktion: Als Reduktionsmittel können beispielsweise Natriumborhydrid verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide können Substitutionsreaktionen erleichtern.
Hauptprodukte:
- N-Desmethyltamoxifen
- 4-Hydroxytamoxifen
- Tamoxifenalkohole
Vergleich Mit ähnlichen Verbindungen
- Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.
- Toremifene: Similar to tamoxifen, used in the treatment of breast cancer.
- Fulvestrant: An estrogen receptor antagonist used in hormone receptor-positive metastatic breast cancer .
Uniqueness: Tamoxifen citrate is unique due to its dual role as both an estrogen receptor antagonist in breast tissue and an agonist in other tissues such as the endometrium. This dual action makes it particularly effective in the treatment and prevention of breast cancer .
Eigenschaften
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYTYWMLGAPFJ-OQKDUQJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10540-29-1 (Parent) | |
| Record name | Tamoxifen citrate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021301 | |
| Record name | Tamoxifen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-24-1 | |
| Record name | Tamoxifen citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamoxifen citrate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamoxifen citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tamoxifen citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tamoxifen citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAMOXIFEN CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FRV7310N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


